molecular formula C10H12N2NaO6- B15175347 Sodium bis(5-oxo-DL-prolinate) CAS No. 60373-59-3

Sodium bis(5-oxo-DL-prolinate)

Cat. No.: B15175347
CAS No.: 60373-59-3
M. Wt: 279.20 g/mol
InChI Key: ZIANFPVTVNDULH-UHFFFAOYSA-L
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Description

Sodium bis(5-oxo-DL-prolinate) is the sodium salt of 5-oxo-DL-proline (CAS 149-87-1), a cyclic amino acid derivative. The parent compound, 5-oxo-DL-proline (also known as DL-pyroglutamic acid), features a pyrrolidone ring with a carboxylic acid group. Its sodium salt (CAS 54571-67-4) is synthesized by replacing the carboxylic acid’s hydrogen with sodium, forming a bis(prolinate) structure.

Properties

CAS No.

60373-59-3

Molecular Formula

C10H12N2NaO6-

Molecular Weight

279.20 g/mol

IUPAC Name

sodium;5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/2C5H7NO3.Na/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+1/p-2

InChI Key

ZIANFPVTVNDULH-UHFFFAOYSA-L

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium bis(5-oxo-DL-prolinate) can be synthesized through the neutralization of 5-oxo-DL-proline with sodium hydroxide. The reaction typically involves dissolving 5-oxo-DL-proline in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt .

Industrial Production Methods: In industrial settings, the production of sodium bis(5-oxo-DL-prolinate) follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced in batch reactors where temperature, pH, and concentration are monitored continuously .

Chemical Reactions Analysis

Types of Reactions: Sodium bis(5-oxo-DL-prolinate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium bis(5-oxo-DL-prolinate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium bis(5-oxo-DL-prolinate) involves its interaction with specific enzymes and metabolic pathways. One of the key enzymes it interacts with is 5-oxo-L-prolinase, which catalyzes the cleavage of 5-oxo-proline to form glutamate. This reaction is coupled with the hydrolysis of ATP to ADP and inorganic phosphate . The compound’s effects are mediated through its ability to modulate these enzymatic reactions and influence cellular metabolism.

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Toxicity and Regulatory Status :

  • Lead and barium salts are heavily restricted due to neurotoxicity (lead) and cardiovascular risks (barium). For example, Lead bis(5-oxo-DL-prolinate) is banned in automotive and electronics manufacturing .
  • Sodium, zinc, and calcium salts exhibit lower toxicity, making them preferable for consumer-facing applications .

Functional Differences: Solubility: Sodium salts generally have higher aqueous solubility than zinc or calcium salts, favoring pharmaceutical formulations . Surfactant Properties: Zinc bis(5-oxo-DL-prolinate) is explicitly noted as an anionic surfactant, suggesting applications in emulsification and foam stabilization .

Stereochemical Variants :

  • The L-prolinate variant (e.g., Lead bis(5-oxo-L-prolinate), CAS 85392-77-4) is structurally distinct from the DL-form but shares similar regulatory restrictions .

Emerging Derivatives :

  • Esters like methyl 5-oxo-DL-prolinate (CAS 54571-66-3) and o-carboxyphenyl 5-oxo-DL-prolinate (CAS 85153-76-0) demonstrate expanded chemical versatility, though their industrial use remains underexplored .

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